2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide
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Description
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide, due to its structural similarities with certain thiazolyl N-benzyl-substituted acetamide derivatives, has been studied for its potential applications in inhibiting Src kinase and demonstrating anticancer activities. Research indicates that specific derivatives in this chemical class inhibit c-Src kinase and exhibit significant inhibition in cell proliferation of various cancer cells such as human colon carcinoma, breast carcinoma, and leukemia cells. One such derivative, the 4-Fluorobenzylthiazolyl derivative, showed promising results in inhibiting cell proliferation (Fallah-Tafti et al., 2011).
Alternative Products in Chemical Reactions
The compound has also been involved in complex chemical reactions yielding various alternative products. For instance, in a one-pot cyclocondensation involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, it resulted in alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, highlighting its versatility in chemical synthesis (Krauze et al., 2007).
Antiproliferative Activity
The compound's structural framework has been utilized in synthesizing new functionalized pyridine linked thiazole derivatives. These derivatives have been studied for their antiproliferative activity against various cancer cell lines, such as liver carcinoma, laryngeal carcinoma, prostate cancer, breast cancer, and normal fibroblast cells. Certain pyridine-thiazole compounds have revealed promising anticancer activity, with IC50 values comparable to known anticancer drugs, indicating the compound's potential in developing novel anticancer agents (Alqahtani & Bayazeed, 2020).
Synthesis of Heterocyclic Compounds
The compound's base structure is instrumental in the synthesis of various heterocyclic compounds. Research studies have explored its use in synthesizing new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives, incorporating the 4-pyridyl moiety. These syntheses contribute to the expansion of chemical libraries and potential applications in pharmaceuticals and materials science (Dawood et al., 2011).
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-2-4-16(5-3-14)12-24-19-22-17(13-25-19)10-18(23)21-11-15-6-8-20-9-7-15/h2-9,13H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGPXRAZUWRJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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